molecular formula C23H22N4O4 B2491236 N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-04-1

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2491236
CAS RN: 921881-04-1
M. Wt: 418.453
InChI Key: BYCWIVSHZOTIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Initially, 4-bromoacetophenone and veratraldehyde (3,4-dimethoxy benzaldehyde) react in ethanol and sodium hydroxide solution to form a chalcone. This chalcone serves as a precursor for the subsequent synthesis of pyridine derivatives. The reaction with 2-cyanothioacetamide yields the corresponding pyridinethione, which further leads to the targeted thienopyridine derivatives. The overall synthetic pathway ensures good to excellent yields of the final compounds .


Molecular Structure Analysis

Compound X features a complex molecular structure. It contains a pyrazolo[4,3-c]pyridine core, with substituents including an ethyl group, a phenyl group, and a carboxamide moiety. The presence of the 3,4-dimethoxyphenyl group contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Physical Properties

    • Melting point: 205–207°C .
  • Chemical Properties

    • Compound X exhibits good to strong antimicrobial activity against microbial strains, including E. coli, B. mycoides, and C. albicans .
    • It demonstrates selectivity for BRD9 over the BET family and BRD7 .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to exhibit good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans . Specifically, compounds related to it demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm) .

Inhibitor of NF-κB

The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Retinoid Nuclear Modulators

Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . This compound could potentially be used in the development of these modulators.

Inhibitor of Lipopolysaccharide (LPS)-induced Inflammatory Mediators

This compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Synthesis of Biologically Active Pyridine Derivatives

The compound is used in the synthesis of biologically active pyridine derivatives . These derivatives have been shown to have a variety of biological activities in different areas.

Precursor in the Preparation of Muscle Relaxant

It is employed as an intermediate in the preparation of the muscle relaxant papverin . Papaverine is a vasodilator that relaxes smooth muscles in your blood vessels to help them dilate (widen).

Future Directions

  • Biological Investigations

    • Explore its impact on gene regulation, oncology pathways, and immune responses .
  • Structure-Activity Relationship (SAR) Studies

    • Continue SAR studies to understand the relationship between the chemical structure of pyridine and thienopyridine derivatives and their antimicrobial properties .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-15-10-11-19(30-2)20(12-15)31-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWIVSHZOTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.